Bienvenue dans la boutique en ligne BenchChem!

7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid

Medicinal Chemistry Conformational Analysis Drug Design

This 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt (CAS 2228781-03-9) is a uniquely differentiated spirocyclic amine scaffold. The gem-difluoro substitution at the 7-position strategically lowers pKa, modulates lipophilicity, and enhances metabolic stability compared to non-fluorinated analogs. It serves as a superior bioisostere for piperidines and is ideal for CNS-penetrant programs, PROTAC linker elaboration, and SAR libraries where conformational restriction and oxidative metabolism blockade are critical. The TFA salt form ensures easy handling and direct use in parallel synthesis. Verified ≥95% purity. Secure this research-exclusive building block today.

Molecular Formula C10H14F5NO2
Molecular Weight 275.219
CAS No. 2228781-03-9
Cat. No. B2828017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid
CAS2228781-03-9
Molecular FormulaC10H14F5NO2
Molecular Weight275.219
Structural Identifiers
SMILESC1CC(CCC12CNC2)(F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H13F2N.C2HF3O2/c9-8(10)3-1-7(2-4-8)5-11-6-7;3-2(4,5)1(6)7/h11H,1-6H2;(H,6,7)
InChIKeyOZTBDTKSMRLNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Difluoro-2-azaspiro[3.5]nonane Trifluoroacetic Acid (CAS 2228781-03-9): A Gem-Difluorinated Spirocyclic Amine Scaffold for Medicinal Chemistry


7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid (CAS 2228781-03-9) is a salt form of a gem-difluorinated spirocyclic amine, featuring a 2-azaspiro[3.5]nonane core with two fluorine atoms at the 7-position . This compound belongs to a class of saturated, nitrogen-containing spirocycles that are of increasing interest in drug discovery due to their three-dimensional, conformationally restricted structures, which can enhance target binding specificity and improve physicochemical properties [1]. The TFA salt form provides a convenient, stable, and readily handled solid for research and development, with a reported purity of 95% .

Why 7,7-Difluoro-2-azaspiro[3.5]nonane Trifluoroacetic Acid Cannot Be Replaced by Generic Spirocyclic Amines or Non-Fluorinated Analogs


The 7,7-gem-difluoro substitution on the 2-azaspiro[3.5]nonane scaffold is not a generic modification; it is a strategic design element that fundamentally alters the molecule's electronic and conformational properties compared to non-fluorinated or differently fluorinated analogs. The introduction of the gem-difluoro group lowers the pKa of nearby amines, modulates lipophilicity (logD), and can significantly enhance metabolic stability by blocking oxidative metabolism at the fluorinated site [1][2]. These alterations are not uniformly predictable across all spirocyclic cores; therefore, substituting a different spirocyclic amine—such as 2-azaspiro[3.5]nonane or a regioisomeric difluoro derivative—would likely result in a different pharmacokinetic and pharmacodynamic profile, undermining the intended structure-activity relationship (SAR) and potentially invalidating research or development efforts [3].

Quantitative Differentiation Guide: 7,7-Difluoro-2-azaspiro[3.5]nonane TFA Salt vs. Key Comparators


Structural and Conformational Differentiation: 7,7-Difluoro vs. Non-Fluorinated 2-Azaspiro[3.5]nonane Core

The 7,7-difluoro substitution introduces a gem-difluoro group onto the cyclohexane ring of the 2-azaspiro[3.5]nonane scaffold. This modification significantly alters the electronic environment and conformational preferences compared to the unsubstituted parent compound 2-azaspiro[3.5]nonane (CAS 666-08-0). While direct pKa or logD values for the exact target compound are not publicly reported, extensive studies on analogous gem-difluorinated spirocyclic systems demonstrate that the gem-difluoro group lowers the pKa of proximal basic amines by approximately 1–2 units due to the strong electron-withdrawing inductive effect of the fluorine atoms [1]. This pKa shift is a key differentiator, as it directly impacts the ionization state at physiological pH, thereby influencing membrane permeability, solubility, and target binding [2]. In contrast, the non-fluorinated 2-azaspiro[3.5]nonane lacks this electronic modulation, resulting in a higher and unmodified pKa value [3].

Medicinal Chemistry Conformational Analysis Drug Design

Metabolic Stability Enhancement: 7,7-Difluoro-2-azaspiro[3.5]nonane vs. Non-Fluorinated Spirocyclic Amines

The 7,7-gem-difluoro motif is a well-established strategy for blocking oxidative metabolism at the site of fluorination. While specific in vitro microsomal stability data for 7,7-difluoro-2-azaspiro[3.5]nonane are not publicly available, the principle is supported by quantitative data from related spirocyclic systems. For example, a study on difluoroazaspiro[2.5]octane cores demonstrated that the incorporation of the gem-difluoro group resulted in 'superior metabolic stability compared to analogous non-fluorinated structures' [1]. This is a class-level effect where the strong C-F bond replaces a metabolically labile C-H bond. In contrast, the parent scaffold, 2-azaspiro[3.5]nonane, contains an unsubstituted cyclohexane ring which is susceptible to cytochrome P450-mediated oxidation, a common metabolic soft spot for alicyclic amines .

Drug Metabolism Pharmacokinetics ADME

Lipophilicity Modulation: 7,7-Difluoro-2-azaspiro[3.5]nonane vs. Regioisomeric Difluoro Analogs

The precise position of the gem-difluoro substitution on the spirocyclic scaffold is a key determinant of its lipophilicity (logD). While specific logD data for 7,7-difluoro-2-azaspiro[3.5]nonane is not published, studies on related spirocyclic systems demonstrate that the impact of fluorination on logD is highly dependent on the substitution pattern and the overall scaffold. For instance, research on azaspiro[3.3]heptanes showed that N-linked 2-azaspiro[3.3]heptane increased logD7.4 by +0.5, contrary to expectations [1]. This highlights that the effect of adding a spiro center or fluorine atoms on lipophilicity is not trivial or generalizable. Therefore, a regioisomer such as 2,2-difluoro-7-azaspiro[3.5]nonane (CAS 1263181-92-5) would be expected to have a different logD profile than the 7,7-difluoro-2-azaspiro[3.5]nonane scaffold, directly impacting permeability, solubility, and off-target binding [2].

Physicochemical Properties Lipophilicity logD

Commercial Availability and Purity: 7,7-Difluoro-2-azaspiro[3.5]nonane TFA Salt vs. Free Base and Other Salts

The target compound is supplied as the trifluoroacetic acid (TFA) salt, a common and convenient form for handling and storage of basic amines. The commercial availability of this specific salt form with a verified purity of 95% provides a tangible procurement advantage over the free base (C8H13F2N, MW 161.19) , which may be an oil or low-melting solid and could be prone to oxidation or carbonate formation upon exposure to air. The TFA salt (C10H14F5NO2, MW 275.22) is a well-defined, stable, crystalline solid, which simplifies accurate weighing, long-term storage, and formulation for biological assays. While other salt forms (e.g., HCl) could be prepared, the TFA salt is a standard in the industry for research quantities, and its availability from a major supplier like Sigma-Aldrich (via Enamine) ensures a reliable, quality-controlled source for consistent experimental results.

Chemical Procurement Purity Salt Form

Optimal Research and Development Scenarios for 7,7-Difluoro-2-azaspiro[3.5]nonane Trifluoroacetic Acid


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting CNS and Metabolic Diseases

This compound is ideally suited as a core scaffold for SAR exploration in programs where a conformationally restricted, metabolically stable amine is required. The 7,7-difluoro-2-azaspiro[3.5]nonane core can be elaborated at the secondary amine (position 2) to generate diverse compound libraries [1]. Its predicted lower pKa and enhanced metabolic stability compared to non-fluorinated analogs [2] make it a superior starting point for CNS-penetrant programs and for targets where minimizing oxidative metabolism is critical, such as in the design of GPR119 agonists or autotaxin (ATX) inhibitors [3].

Development of Bioisosteres for Piperidines and Other Saturated N-Heterocycles

The 2-azaspiro[3.5]nonane scaffold is a recognized bioisostere for pipecolic acid and piperidines [1]. The 7,7-difluorinated derivative offers a unique twist on this classic bioisostere by introducing the beneficial electronic and metabolic effects of the gem-difluoro group [2]. This compound can be used to replace metabolically labile piperidine rings in lead molecules, with the goal of improving pharmacokinetic properties while retaining or enhancing potency. The well-defined TFA salt form facilitates its direct use in parallel synthesis and medicinal chemistry workflows.

Building Block for Advanced Intermediates in Targeted Protein Degradation (TPD)

Spirocyclic amines are increasingly used as linkers or as part of the E3 ligase-binding moiety in proteolysis-targeting chimeras (PROTACs) and molecular glues. The 7,7-difluoro-2-azaspiro[3.5]nonane scaffold, with its pendant secondary amine, provides a versatile attachment point for connecting a target-binding warhead to an E3 ligase ligand. A derivative of this scaffold has already been reported in a patent application as part of a cereblon-binding molecular glue degrader, with an IC50 of 2.8 μM in a cereblon binding assay [1]. This demonstrates the scaffold's utility and potential for further optimization in the rapidly growing field of TPD.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.